Ethyl 2-phenyldiazenylbenzoate

説明

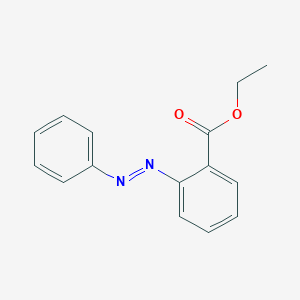

Ethyl 2-phenyldiazenylbenzoate is an organic compound characterized by a benzoate ester framework with a phenyldiazenyl (-N=N-Ph) substituent at the 2-position of the aromatic ring. The diazenyl (azo) group imparts unique electronic and photochemical properties, making this compound of interest in applications such as dyes, photoresponsive materials, and pharmaceutical intermediates . The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic chemistry.

特性

CAS番号 |

18277-91-3 |

|---|---|

分子式 |

C15H14N2O2 |

分子量 |

254.28 g/mol |

IUPAC名 |

ethyl 2-phenyldiazenylbenzoate |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-15(18)13-10-6-7-11-14(13)17-16-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChIキー |

CBBHXOBVIVVYGT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |

正規SMILES |

CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Ethyl 2-Benzothiazolyl Acetate and Derivatives

Structural Differences: Ethyl 2-benzothiazolyl acetate replaces the diazenyl group with a benzothiazole heterocycle, introducing sulfur and nitrogen atoms into the ring system. This modification significantly alters electronic properties, as benzothiazoles exhibit strong electron-withdrawing effects and planar aromaticity . Synthesis: Synthesized via reactions involving 2-aminothiophenol, ethyl cyanoacetate, or diethyl malonate, yielding versatile intermediates for further derivatization . Applications: Benzothiazole derivatives demonstrate broad biological activities, including antimicrobial and anticancer properties, and are used in fluorescent sensors and enzyme inhibitors . Key Contrast: Unlike the diazenyl group, benzothiazoles enhance stability and enable diverse heterocyclic transformations, making them superior for pharmaceutical scaffolds.

Ethyl 2-Acetylbenzoate

Structural Differences : The acetyl (-COCH₃) group at the 2-position lacks the conjugated azo system, reducing electronic delocalization but introducing a ketone functionality .

Synthesis : Prepared via acetylation of ethyl benzoate derivatives or direct esterification of 2-acetylbenzoic acid .

Applications : Primarily serves as a synthetic intermediate in organic chemistry, particularly in nucleophilic acyl substitution reactions. The acetyl group’s electron-withdrawing nature increases reactivity compared to diazenyl substituents.

Key Contrast : The absence of the azo group limits photochemical applications but enhances versatility in ketone-based syntheses.

Ethyl 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoate

Structural Differences : Incorporates a 1,3,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, replacing the diazenyl group. This structure confers rigidity and electronic diversity .

Applications : Oxadiazoles are valued in materials science for their thermal stability and electronic properties, often used in optoelectronics and as enzyme inhibitors.

Key Contrast : The oxadiazole’s heterocyclic stability contrasts with the redox-active diazenyl group, favoring applications in durable materials over dynamic photoresponsive systems.

Ethyl 2-(Phenylethynyl)benzoate

Structural Differences: Features a phenylethynyl (-C≡C-Ph) group, introducing sp-hybridized carbon atoms and linear geometry. This substituent enhances conjugation and rigidity . Synthesis: Achieved via Sonogashira coupling or alkyne addition reactions. Applications: The ethynyl group’s linearity supports applications in molecular electronics and crystal engineering. Key Contrast: While diazenyl groups enable color and redox activity, ethynyl groups prioritize structural rigidity and extended π-conjugation.

Ethyl 2-Methoxybenzoate

Structural Differences : A methoxy (-OCH₃) group at the 2-position provides strong electron-donating effects, contrasting with the electron-withdrawing diazenyl group .

Applications : Used in flavoring agents and fragrances due to its stability and mild reactivity.

Key Contrast : The methoxy group’s electron-donating nature stabilizes the ester against hydrolysis, unlike the diazenyl group, which may sensitize the compound to light or redox conditions.

Comparative Data Table

Research Findings and Trends

- Reactivity : Diazenyl and oxadiazole groups enable dynamic transformations (e.g., redox reactions, cycloadditions), whereas acetyl and methoxy groups favor straightforward substitutions .

- Biological Activity : Benzothiazoles and oxadiazoles dominate in drug discovery due to heterocyclic bioactivity, while diazenyl compounds are less explored but show promise in photodynamic therapy .

- Material Science : Ethynyl and oxadiazole derivatives excel in electronic materials, whereas diazenyl compounds are niche in photoresponsive applications .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for Ethyl 2-phenyldiazenylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via diazo coupling reactions. A modified procedure involves cooling reactants (e.g., sodium nitrite, ethyl benzoate derivatives) to 0°C in acidic conditions to stabilize the diazenyl intermediate . Adjusting stoichiometry (e.g., doubling reactant amounts) may improve yields but requires careful control to avoid decomposition. Post-reaction purification via solvent extraction (e.g., ether washes) is critical, though distillation may lead to product loss .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy to confirm the diazenyl (-N=N-) linkage and ester group positioning.

- HPLC-MS for purity assessment and molecular ion detection.

- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).

PubChem-derived InChI keys and structural descriptors (e.g., C10H10N2O2) aid in cross-referencing computational data .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glassware at -20°C to prevent photodegradation and thermal decomposition. Avoid prolonged exposure to moisture or acidic environments, as the diazenyl group is susceptible to hydrolysis .

Advanced Research Questions

Q. How can solvent-free or green chemistry approaches be applied to synthesize derivatives of this compound?

- Methodological Answer : Adapt solvent-free protocols, such as those used in Friedel-Crafts acylation with Eaton’s reagent (P2O5/MeSO3H), which minimizes waste and improves atom economy. Monitor reaction progress via TLC and optimize catalyst loading to suppress side reactions (e.g., over-oxidation) .

Q. What computational methods are suitable for predicting the reactivity of the diazenyl group in this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and frontier molecular orbitals. Focus on the diazenyl moiety’s electrophilicity, which influences its participation in cycloaddition or redox reactions. Compare computed vibrational spectra with experimental IR/Raman data for validation .

Q. How can contradictory data on reaction yields or product purity be resolved?

- Methodological Answer : Systematically vary parameters (temperature, stoichiometry, solvent polarity) and analyze outcomes using design-of-experiments (DoE) frameworks. For example, discrepancies in yield may arise from incomplete diazo intermediate formation; in situ monitoring via UV-vis spectroscopy can track intermediate stability .

Q. What strategies enhance the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ directing groups (e.g., ester moieties) to orient metal-catalyzed couplings (e.g., Suzuki-Miyaura). Test palladium/ligand systems (e.g., Pd(OAc)₂ with SPhos) in inert atmospheres. Use NMR to confirm regioselectivity, particularly for para vs. ortho substitution patterns .

Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s photophysical properties?

- Methodological Answer : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups. Characterize UV-vis absorption/emission shifts and correlate with Hammett parameters. Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。